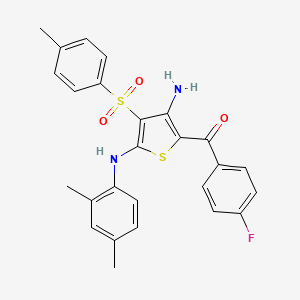

![molecular formula C10H13NO2S B2547270 1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one CAS No. 1955493-41-0](/img/structure/B2547270.png)

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one” is a chemical compound with the CAS Number: 1955493-41-0 . It has a molecular weight of 211.28 . The IUPAC name for this compound is 1-((4-hydroxyphenyl)amino)-3,4-dihydro-2H-1lambda6-thiophene 1-oxide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2S/c12-10-5-3-9(4-6-10)11-14(13)7-1-2-8-14/h3-7,12H,1-2,8H2,(H,11,13) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Modification of Amino Groups in Proteins and Peptides

The reagent 2-iminothiolane (2-IT), closely related to the query compound, is utilized for introducing thiol groups into proteins and peptides by reacting with their amino groups. This process initially forms a thiol adduct which is unstable and decays to a nonthiol product, an N-substituted 2-iminothiolane, with the loss of ammonia. Such modified proteins and peptides are crucial in the formation of bioconjugates, with immediate capping of the thiol group recommended to prevent decay. The decay rate of the initial thiol adducts varies depending on the amine's pKa values and the substituents at the alpha-carbon in peptides, indicating the importance of this process in biochemical applications and the stability of bioconjugates (Singh et al., 1996).

Activation of Polysaccharides for Biochemical Applications

2-Iminothiolane also reacts with hydroxyl and sulfhydryl groups, a property that has been exploited to introduce sulfhydryl groups into polysaccharides. This reaction, especially in the presence of 4,4'-dithiodipyridine, leads to polysaccharides containing 4-dithiopyridyl groups, which can easily couple via intermolecular disulfide bond formation with proteins. These activated polysaccharides are used in various biochemical applications, including protein purification and affinity chromatography, demonstrating the versatility of 2-iminothiolane in modifying biomolecules for specific scientific applications (Alagón & King, 1980).

Synthesis and Antimicrobial Activities of Derivatives

The design and synthesis of 1,2,3-triazole derivatives incorporating the (halo)o-hydroxyphenyl group, akin to the structure of the queried compound, have shown significant antimicrobial activities. These compounds, tested in vitro against various microbial strains, offer a new avenue for the development of antimicrobial agents. Such research underscores the potential of derivatives of the original compound in contributing to novel antimicrobial research, highlighting the compound's role in the synthesis of biologically active molecules (Zhao et al., 2012).

Antioxidant Properties

The synthesis and evaluation of imino and amino derivatives of 4-hydroxy coumarins, including compounds structurally related to the query, have revealed significant antioxidant potential. These derivatives have been assessed through various in vitro models such as DPPH free radical scavenging activity and linoleic acid emulsion model system, indicating their effectiveness as antioxidants. This research highlights the potential therapeutic applications of these derivatives in combating oxidative stress and related pathologies (Vukovic et al., 2010).

Thiolated Polymeric Hydrogels for Tissue Engineering

Recent strategies in the preparation of thiolated polymers and the fabrication of their hydrogel matrices for tissue engineering applications illustrate another dimension of scientific research applications. The synthesis of thiolated polymers, including the use of 2-iminothiolane for thiolating natural polymers, and the formation of thiolated polymer hydrogels through disulfide bond formation or thiol-ene reaction, demonstrate the compound's utility in biomedical engineering. These thiolated polymer hydrogels have shown promise in tissue engineering, indicating their potential in regenerative medicine and drug delivery systems (Mani, Jae-Sung, & Kyobum, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

4-[(1-oxothiolan-1-ylidene)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10-5-3-9(4-6-10)11-14(13)7-1-2-8-14/h3-6,12H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSRAMQMBXDMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=NC2=CC=C(C=C2)O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)

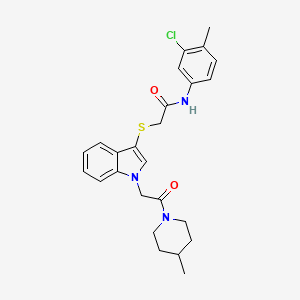

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2547194.png)

![7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2547198.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B2547199.png)

![(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2547200.png)

![2-benzyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2547202.png)

![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)phenyl]methanol](/img/structure/B2547203.png)

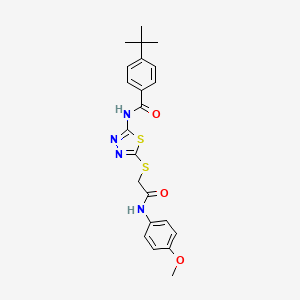

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2547204.png)

![1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2547207.png)

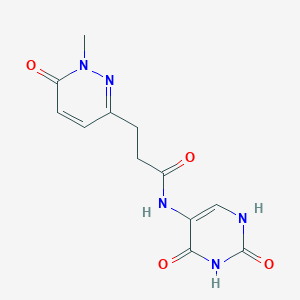

![1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B2547210.png)